molecular formula C15H14N4O3S B2976909 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1170432-40-2

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2976909
CAS No.: 1170432-40-2
M. Wt: 330.36
InChI Key: JAMFKDUTZOOOQB-UHFFFAOYSA-N
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Description

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring fused with a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized separately through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzo[d]thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyrimidine or thiazole derivatives. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound holds potential as a lead compound in drug discovery. Its structure suggests possible activity against certain enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may inhibit or activate certain enzymes by binding to their active sites. The pathways involved could include inhibition of DNA synthesis or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Lacks the benzo[d]thiazole moiety.

    N-(4-methylbenzo[d]thiazol-2-yl)acetamide: Lacks the pyrimidine ring.

Uniqueness

The uniqueness of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-7-4-3-5-10-12(7)18-15(23-10)17-11(20)6-9-8(2)16-14(22)19-13(9)21/h3-5H,6H2,1-2H3,(H,17,18,20)(H2,16,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFKDUTZOOOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=C(NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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